molecular formula C20H16N2O5 B14874780 5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14874780
M. Wt: 364.4 g/mol
InChI Key: COCDBCWVNOKBIH-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbamoylphenyl group, and a pyran-2-carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride.

    Attachment of the Carbamoylphenyl Group: The carbamoylphenyl group can be attached through an amide coupling reaction using a carbamoyl chloride derivative and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-N-(4-carbamoylphenyl)-4-oxo-4H-pyran-2-carboxamide: shares similarities with other pyran derivatives, such as:

Uniqueness

  • The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for π-π interactions. These properties can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C20H16N2O5/c21-19(24)14-6-8-15(9-7-14)22-20(25)17-10-16(23)18(12-27-17)26-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H2,21,24)(H,22,25)

InChI Key

COCDBCWVNOKBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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